2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-butyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-3-4-5-10-8-11-12-7-6-9(2)14(11)13-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
GNWDJEPBOYKHTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(CCNC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. One common approach involves cyclization reactions between appropriate precursors. For example:
Condensation Reaction:
Other Methods:
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine positions.
Common Reagents and Conditions:
Scientific Research Applications
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine finds applications in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: It may exhibit biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other valuable molecules.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, signaling pathways, or enzymes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Position 2 Substituents
- 2-Butyl Group: Enhances lipophilicity compared to smaller alkyl or aryl groups.
- 2-Phenyl or 2-Aryl Derivatives: Compounds like 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(2-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (C19H18N6O3) demonstrate higher polarity due to hydroxyl and methoxy groups, affecting solubility and antibacterial activity .
- Halogenated Derivatives : 3-Bromo-2,6-dimethyl analogs exhibit increased molecular weight (e.g., C8H10BrN3, MW 215.01) and altered electronic properties, which may enhance reactivity in cross-coupling reactions .
Position 7 Substituents
- 7-Methyl Group : Balances hydrophobicity without extreme electron-withdrawing effects. Contrast with 7-trifluoromethyl derivatives (e.g., 3-iodo-2-methyl-7-CF3, MW 331.1 g/mol), where the CF3 group significantly boosts metabolic stability and membrane permeability .
- 7-Hydroxyl or 7-Ketone Groups : Compounds like 7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one (C6H5N3O2) exhibit higher polarity, reducing bioavailability but improving water solubility .
Physicochemical Properties
*Inferred based on structural analogs.
Research Findings and Implications
- Substituent Impact : Phenyl or electron-withdrawing groups at position 3 enhance antibacterial activity, whereas alkyl groups at position 2 optimize lipophilicity for CNS-targeting drugs .
- Regioselectivity Challenges : Reactions with aldehydes (e.g., benzaldehyde, thiophene carbaldehyde) show that electronic and steric factors dictate product distribution, a consideration for scaling up the target compound’s synthesis .
- Trifluoromethyl Advantages : 7-CF3 derivatives exhibit superior pharmacokinetic profiles, suggesting that modifying the target compound’s position 7 with fluorinated groups could improve drug-like properties .
Biological Activity
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications in medicinal chemistry. The compound's unique structure and substitution pattern contribute to its biological efficacy, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHN
- Molecular Weight : 193.29 g/mol
- CAS Number : 1698773-78-2
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 193.29 g/mol |
| CAS Number | 1698773-78-2 |
Anticancer Activity
Research indicates that this compound shows significant potential as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting normal cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study assessing the antibacterial activity of related pyrazolo[1,5-a]pyrimidines, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 2.4 to 5.1 µM against S. aureus . This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : By binding to CDKs, the compound disrupts their activity, leading to cell cycle arrest.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through various signaling mechanisms.
- Antibacterial Mechanism : The specific targets in bacterial cells remain under investigation; however, it is believed that the compound may interfere with essential bacterial processes.
Study on Anticancer Activity
A focused study investigated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The results indicated that modifications at specific positions on the pyrazolo ring significantly influenced the anticancer potency of these compounds. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 |
| Compound B | HeLa (Cervical Cancer) | 15 |
| Compound C | A549 (Lung Cancer) | 12 |
These findings highlight the structure-activity relationship (SAR) that is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines .
Study on Antimicrobial Activity
In a separate investigation focusing on antimicrobial efficacy, new derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and tested against multiple bacterial strains. The results demonstrated broad-spectrum activity:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 2.4 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
These results indicate that certain structural modifications enhance antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
